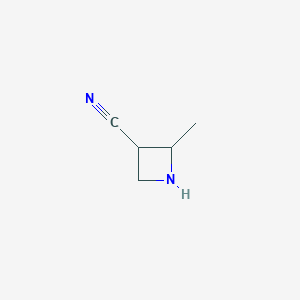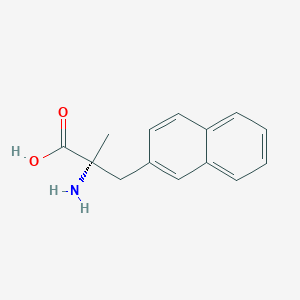
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol is a chiral organic compound with a unique structure that includes a furan ring, a hydroxyl group, and a propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as furan derivatives and propenyl alcohols.
Reaction Conditions: The key steps involve the formation of the furan ring and the introduction of the hydroxyl and propenyl groups. This can be achieved through a series of reactions including cyclization, reduction, and substitution reactions.
Catalysts and Reagents: Common reagents used in the synthesis include strong acids or bases for cyclization, reducing agents like sodium borohydride for reduction, and organometallic reagents for substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification Techniques: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.
Substitution: The propenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Organometallic reagents like Grignard reagents and organolithium compounds are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of various substituted furan derivatives.
科学研究应用
(2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress pathways and inflammatory pathways, to produce its biological effects.
相似化合物的比较
Similar Compounds
(2R,3S,5S)-5-[(1R)-1-(Benzyloxy)-2-propen-1-yl]-3-methyltetrahydro-2-furanyl: A similar compound with a benzyloxy group instead of a hydroxyl group.
(2R,3S,5S)-rel-3,5-dihydro-5,7-dimethoxy-2-methyl-5-(2-propen-1-yl)-3-(3,4,5-trimethoxyphenyl)-6(H)-benzofuranone: Another similar compound with additional methoxy groups.
Uniqueness
The uniqueness of (2R,3S,5S)-Tetrahydro-3-hydroxy-5-(2-propen-1-yl)-2-furanmethanol lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C8H14O3 |
|---|---|
分子量 |
158.19 g/mol |
IUPAC 名称 |
(2R,3S,5S)-2-(hydroxymethyl)-5-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C8H14O3/c1-2-3-6-4-7(10)8(5-9)11-6/h2,6-10H,1,3-5H2/t6-,7-,8+/m0/s1 |
InChI 键 |
KEZISZWYZDIVKJ-BIIVOSGPSA-N |
手性 SMILES |
C=CC[C@H]1C[C@@H]([C@H](O1)CO)O |
规范 SMILES |
C=CCC1CC(C(O1)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
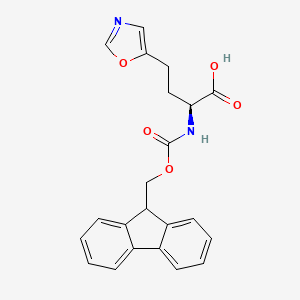
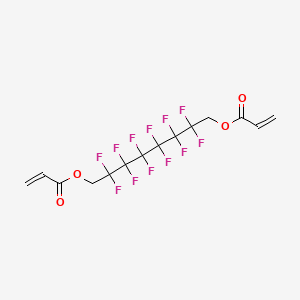
![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)
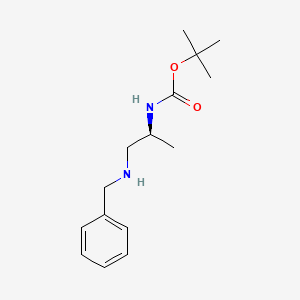
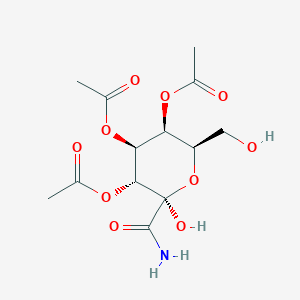
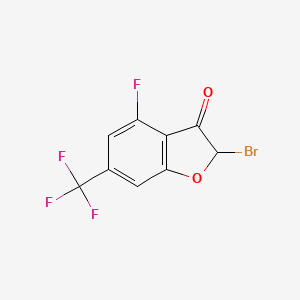
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)


